1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol
Description
1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol (CAS: 1340294-82-7) is a sulfur-containing heterocyclic compound featuring a 1,3-thiazole core substituted with two methyl groups at positions 2 and 4, and a thiol (-SH) functional group attached to an ethane chain. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its reactive thiol group, which enables disulfide bond formation, metal coordination, and nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H11NS2 |
|---|---|
Molecular Weight |
173.3 g/mol |
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanethiol |
InChI |
InChI=1S/C7H11NS2/c1-4-7(5(2)9)10-6(3)8-4/h5,9H,1-3H3 |
InChI Key |
LQLSNXBCBFOOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol typically involves the reaction of dimethylthiazole with ethanethiol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the thiazole ring. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The sulfur atom in the thiazole ring plays a crucial role in its binding to molecular targets, enhancing its biological activity .
Comparison with Similar Compounds
Functional Group Variations
1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol (CAS: 1504013-69-7)
- Structural Difference : The thiol (-SH) group in the target compound is replaced by a hydroxyl (-OH) group.
- Reactivity : The alcohol derivative exhibits lower nucleophilicity and acidity (pKa ~16–19 for -OH vs. ~10–12 for -SH), making it less reactive in thiol-specific reactions like disulfide formation.
- Applications: Primarily used in esterification or as a hydrogen-bond donor in drug design .
2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol (CAS: 2258-19-7)
- Structural Difference: The thiol group is replaced by a hydroxyl group, and the substituent position on the thiazole ring differs (ethanol chain at position 5 vs. ethanethiol at position 5).
- Physicochemical Properties : The hydroxyl group enhances water solubility compared to the thiol analog. IR and NMR data (e.g., δ 1.25–1.30 ppm for -CH2-OH vs. δ 1.60–1.65 ppm for -CH2-SH) reflect these differences .
Structural Complexity and Bioactivity
N-({1-[(Dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide
- Structural Features : Incorporates a pyrrolidine ring and sulfonamide group.
- Bioactivity : The sulfonamide moiety enhances binding to enzymes (e.g., carbonic anhydrase), while the thiazole-pyrrolidine scaffold may improve blood-brain barrier penetration .
6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol
- Structural Features: Combines a thiazole with a pyridazinone ring.
- ~1.2 for the thiol analog) and enhancing interactions with π-π stacking motifs in protein binding .
Computational and Crystallographic Insights
- Crystallography : ORTEP-3 data for analogs (e.g., ethyl triazole-thiazole derivatives) reveal planar thiazole rings with dihedral angles <10° relative to adjacent groups, suggesting rigid binding conformations .
Biological Activity
1-(Dimethyl-1,3-thiazol-5-yl)ethane-1-thiol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a thiazole ring, which is known for its biological significance and reactivity in various chemical processes.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Thiol Reactivity : The thiol group (-SH) is known to participate in nucleophilic attacks on electrophilic centers, making it a critical player in biochemical pathways. This reactivity can lead to covalent modifications of proteins, influencing their function and activity .
- Antioxidant Properties : Compounds containing thiol groups often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This can be particularly beneficial in preventing cellular damage associated with various diseases .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that thiazole derivatives exhibited IC50 values in the low micromolar range against melanoma and colon cancer cells .
Case Studies
Several case studies have documented the effects of thiazole-based compounds on cancer treatment:
- Study on Melanoma Cells : A derivative of thiazole was tested for its ability to induce apoptosis in melanoma cells. The results demonstrated a dose-dependent increase in cell death, suggesting that the compound could be a candidate for further development as an anticancer agent .
- Colon Cancer Research : Another study focused on the effects of thiazole compounds on colon cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce cell cycle arrest, further supporting their potential as therapeutic agents .
Data Table: Biological Activity Overview
Q & A
Q. How does the thiol group influence the compound’s chemical behavior in nucleophilic reactions?
- Methodological Answer :
- Nucleophilicity : The -SH group participates in thiol-ene click reactions or disulfide bond formation.
- pH Sensitivity : Thiols deprotonate (pKa ~10) in basic media, enhancing reactivity toward electrophiles like alkyl halides.
- Example: Thiol-thiazole derivatives exhibited regioselective alkylation under anhydrous K₂CO₃/DMF conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
